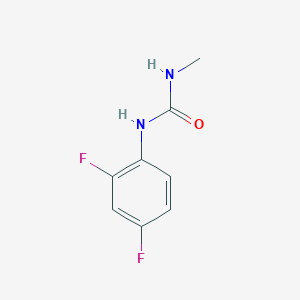

2,4-Difluorophenyl-3-methylurea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJPUBOAPCMFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl-3-methylurea typically involves the reaction of 2,4-difluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Difluoroaniline+Methyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl-3-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,4-Difluorophenyl-3-methylurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl-3-methylurea involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence provided () describes 9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione , a fluorinated xanthene-dione derivative. While this compound shares the 2,4-difluorophenyl moiety with 2,4-Difluorophenyl-3-methylurea, its core structure and applications differ significantly. Below is a comparative analysis based on structural and electronic properties:

Table 1: Key Structural and Functional Differences

Key Observations:

Electronic Effects : Both compounds utilize fluorine atoms to modulate electronic properties. In urea derivatives, this may enhance hydrogen-bonding capacity, impacting biological activity .

Structural Rigidity : The xanthene-dione in the evidence compound introduces a rigid bicyclic system, whereas the urea backbone offers conformational flexibility.

Functional Groups: The urea group (-NH-C(=O)-NH-) is a strong hydrogen-bond donor/acceptor, unlike the ketone-dominated xanthene-dione.

Limitations of Available Evidence

Comparative analysis with other urea derivatives (e.g., 3-methylurea or 2-fluorophenylurea) would typically involve:

- Solubility : Fluorine substitution often reduces aqueous solubility.

- Bioactivity : Fluorinated ureas may exhibit enhanced herbicidal potency due to improved membrane permeability.

- Thermal Stability : Urea derivatives generally decompose at lower temperatures than xanthene-diones.

However, without experimental data or additional sources, these comparisons remain speculative.

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluorophenyl-3-methylurea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 2,4-difluoroaniline with methyl isocyanate or its derivatives under controlled conditions. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may reduce side reactions .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve yield in coupling steps .

- Temperature control : Reactions are often conducted at 0–25°C to minimize decomposition of intermediates .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/THF | +20–30% yield |

| Catalyst | ZnCl₂ (0.1 eq) | Reduces side products |

| Temperature | 0–25°C | Prevents decomposition |

Q. How can researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine substitution patterns and urea NH protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 217.1) .

- HPLC-PDA : Purity >95% is achievable using a C18 column with acetonitrile/water gradients .

Q. What strategies address solubility challenges for biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the urea backbone without altering the fluorophenyl core .

Advanced Research Questions

Q. How can molecular docking predict the binding mode of this compound to protein targets?

Methodological Answer:

- Software : Use GOLD or AutoDock Vina to model ligand-receptor interactions. GOLD achieves 71% accuracy in binding mode prediction .

- Flexible docking : Account for urea conformation (planar vs. twisted) and fluorine’s electrostatic effects .

- Water displacement : Include explicit water molecules in the binding site to refine hydrogen-bonding networks .

Q. Table 2: Docking Validation Metrics

| Metric | GOLD Score | AutoDock Vina Score |

|---|---|---|

| RMSD (vs. X-ray) | ≤2.0 Å | ≤2.5 Å |

| Hydrogen bonds | 3–5 | 2–4 |

Q. How do structural modifications influence structure-activity relationships (SAR) in fluorinated ureas?

Methodological Answer:

- Fluorine positioning : 2,4-Difluoro substitution enhances metabolic stability compared to mono-fluoro analogs .

- Urea substituents : Methyl groups on urea improve lipophilicity but may reduce solubility; balance via logP optimization .

- Bioisosteres : Replace the methyl group with cyclopropyl or trifluoromethyl to modulate target affinity .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or buffer pH .

- Crystallography : Resolve ambiguous binding modes via X-ray co-crystallography (SHELX refinement recommended) .

Q. Table 3: Conflicting Data Case Study

| Study | Reported IC₅₀ (nM) | Assay Condition | Resolution Strategy |

|---|---|---|---|

| A | 50 ± 5 | pH 7.4, HEK293 | Re-run at pH 7.0 |

| B | 120 ± 15 | pH 6.8, HeLa | Co-crystallography |

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.